

o-Xylene: A Comprehensive Technical Guide for Researchers and Professionals

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Compound of Interest

Compound Name: o-Xylene

Cat. No.: B151617

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CAS Number: 95-47-6 IUPAC Name: 1,2-Dimethylbenzene

This technical guide provides an in-depth overview of **ortho-xylene (o-xylene)**, an aromatic hydrocarbon pivotal in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, applications, and safety protocols.

Core Chemical Identifiers and Properties

o-Xylene, a colorless, flammable liquid with a sweet, aromatic odor, is one of three isomers of dimethylbenzene, the others being **m-xylene** and **p-xylene**.^[1] Its chemical structure consists of a benzene ring with two adjacent methyl substituents.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **o-xylene**, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties of **o-Xylene**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀	[1]
Molar Mass	106.168 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.88 g/mL at 20 °C	[1]
Melting Point	-25.2 °C (-13.4 °F)	[2]
Boiling Point	144.4 °C (291.9 °F)	[1] [2]
Flash Point	30 °C (86 °F) (closed cup)	[3]
Autoignition Temperature	463 °C (865.4 °F)	
Vapor Pressure	7 mmHg at 20 °C	[1]
Vapor Density	3.66 (Air = 1)	
Refractive Index (n ²⁰ /D)	1.505	[4]

Table 2: Solubility and Partition Coefficients

Solvent	Solubility	Reference
Water	0.175 g/L at 25 °C	[4]
Ethanol	Very soluble	[1]
Diethyl Ether	Very soluble	[1]
Acetone	Miscible	[5]
Benzene	Miscible	[5]
Partition Coefficient		
Log P (octanol/water)	3.12	

Production and Synthesis

Industrially, **o-xylene** is primarily derived from the catalytic reforming of petroleum naphtha, a process that yields a mixture of aromatic compounds, including xylene isomers.^[6] It can also be obtained from coal tar.^[2] The separation of **o-xylene** from its isomers is a critical and challenging step due to their similar boiling points.^[7] Techniques such as fractional distillation and selective adsorption are employed for its purification.^[7]

A sustainable, two-step route for the synthesis of **o-xylene** from biomass-derived pinacol and acrolein has also been developed.^[8] This process involves the dehydration of pinacol to 2,3-dimethylbutadiene, followed by a Diels-Alder reaction with acrolein and subsequent decarbonylation/aromatization.^[8]

Key Applications in Research and Development

o-Xylene serves as a crucial precursor and solvent in the synthesis of a wide array of chemicals.

Synthesis of Phthalic Anhydride

The most significant application of **o-xylene** is in the industrial production of phthalic anhydride through catalytic oxidation.^{[1][6][9]} Phthalic anhydride is a vital intermediate for the manufacturing of plasticizers (e.g., for PVC), unsaturated polyester resins, and alkyd resins used in paints and lacquers.^{[2][6][8]}

Role as a Solvent and Chemical Intermediate

Due to its excellent solvency for a range of organic compounds, **o-xylene** is widely used as a solvent in the production of paints, lacquers, adhesives, and coatings.^{[2][6]} It is also utilized in the rubber and leather industries.^{[2][6]} In the pharmaceutical and fine chemical sectors, **o-xylene** serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and insecticides.^{[10][11]}

Experimental Protocols

This section provides detailed methodologies for key experiments involving **o-xylene**, intended to be a practical guide for laboratory professionals.

Synthesis of 1,2-Bis(bromomethyl)benzene from o-Xylene

This procedure details the free-radical bromination of the methyl groups of **o-xylene**.

Materials:

- **o-Xylene**
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or AIBN (initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- 500-watt photolamp (optional, for photo-initiation)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **o-xylene** in carbon tetrachloride.
- Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the mixture to reflux with vigorous stirring. For photo-initiation, irradiate the flask with a 500-watt photolamp.
- Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
- After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the succinimide.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the 1,2-bis(bromomethyl)benzene by recrystallization from a suitable solvent such as chloroform or petroleum ether.

Analysis of o-Xylene and its Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the determination of **o-xylene** exposure by analyzing its major metabolite, 2-methylhippuric acid, in urine.

Sample Preparation:

- Collect a urine sample in a sterile container.
- To a 1 mL aliquot of the urine sample, add an internal standard (e.g., a deuterated analog of the metabolite).
- Acidify the sample with hydrochloric acid to a pH of approximately 1.
- Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Derivatize the residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample at 60-70°C for 30 minutes to complete the derivatization.

GC-MS Analysis:

- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: 1 μ L, splitless mode.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized metabolite and the internal standard.

o-Xylene as a High-Boiling Solvent: Suzuki-Miyaura Cross-Coupling Reaction

o-Xylene's high boiling point makes it a suitable solvent for reactions requiring elevated temperatures. The following is a representative protocol for a Suzuki-Miyaura cross-coupling.

Materials:

- Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., aqueous potassium carbonate)
- **o-Xylene** (anhydrous)

Procedure:

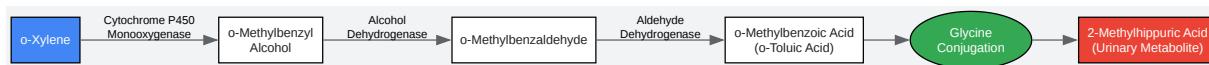
- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and **o-xylene**.

- Add the aqueous base (2 M solution, 2-3 equivalents).
- Heat the reaction mixture to reflux (approximately 144 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Metabolic and Signaling Pathways

In humans, absorbed **o-xylene** is primarily metabolized in the liver. The main pathway involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to form o-toluiic acid (2-methylbenzoic acid).^[11] This is then conjugated with glycine to form 2-methylhippuric acid, which is excreted in the urine.^[11] This metabolite is a common biomarker for monitoring occupational exposure to **o-xylene**.

Bacterial degradation of **o-xylene** can proceed through several pathways. One common route involves the monooxygenation of a methyl group to form o-methylbenzyl alcohol, which is further oxidized to o-methylbenzaldehyde and then to o-methylbenzoic acid. Another pathway involves the dioxygenation of the aromatic ring.



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Caption: Major metabolic pathway of **o-xylene** in humans.

Safety, Handling, and Disposal

o-Xylene is a flammable liquid and its vapors can form explosive mixtures with air.[\[3\]](#) It is harmful if inhaled or absorbed through the skin and causes skin and eye irritation.[\[5\]](#)[\[7\]](#) Chronic exposure may affect the central nervous system.

Handling Precautions:

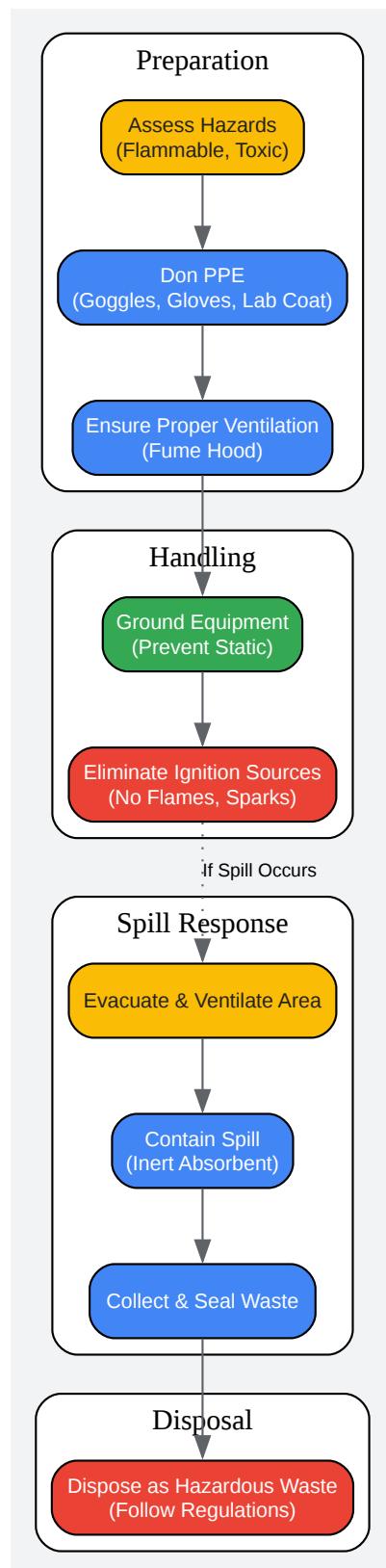
- Work in a well-ventilated area, preferably in a chemical fume hood.[\[2\]](#)
- Keep away from heat, sparks, and open flames.[\[5\]](#)[\[12\]](#)
- Use non-sparking tools and take precautionary measures against static discharge.[\[2\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Viton®, Teflon®), and a lab coat.[\[1\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[\[1\]](#)[\[12\]](#)
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[\[7\]](#)[\[12\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[\[1\]](#)[\[12\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[\[7\]](#)

Spill and Disposal:

- In case of a spill, remove all ignition sources and ventilate the area.[\[2\]](#)[\[7\]](#)
- Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[\[7\]](#)
- Dispose of **o-xylene** waste in accordance with local, state, and federal regulations. It is typically classified as a hazardous waste.[\[13\]](#)



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Caption: Laboratory safety workflow for handling **o-xylene**.

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